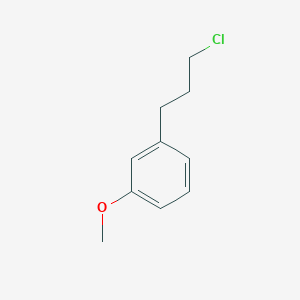

1-(3-Chloropropyl)-3-methoxybenzene

Description

Properties

IUPAC Name |

1-(3-chloropropyl)-3-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2,4,6,8H,3,5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTHIZUIPLZWCGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Chloropropyl)-3-methoxybenzene can be synthesized through several methods. One common approach involves the alkylation of 3-methoxybenzene (anisole) with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-3-methoxybenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

Reduction: The compound can undergo reduction reactions, particularly at the chloropropyl group, to form the corresponding propyl derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium are used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiols, and ethers.

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: Products include propyl derivatives.

Scientific Research Applications

Organic Synthesis

Intermediate in Synthesis

1-(3-Chloropropyl)-3-methoxybenzene serves as an essential intermediate in the synthesis of more complex organic molecules. Its chloropropyl group can undergo nucleophilic substitution reactions, enabling the formation of various derivatives. This property makes it valuable in the development of new compounds with tailored functionalities.

Reactivity and Derivatives

The compound can participate in several types of reactions, including:

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of substituted products.

- Elimination Reactions: Under certain conditions, it can undergo elimination to form alkenes, which are important building blocks in organic chemistry.

Medicinal Chemistry

Potential Pharmaceutical Applications

Research indicates that this compound may have potential as a building block for pharmaceutical compounds. Its structural features allow for modifications that could enhance biological activity. Studies have explored its interactions with biological systems, particularly focusing on its potential antimicrobial properties.

Case Studies

In a study examining structural modifications of phenolic compounds for insecticidal activity, derivatives similar to this compound were synthesized and evaluated for their effectiveness against various pests. The presence of the chloropropyl group was noted to influence biological activity positively .

Material Science

Development of Novel Materials

The compound is also utilized in material science for developing advanced materials with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability, making it suitable for applications in coatings and composites.

Chemical Biology

Biochemical Probes

In chemical biology, this compound is explored for its interactions with biological molecules. It may serve as a probe in biochemical studies aimed at understanding cellular processes and mechanisms.

Mechanism of Action

The mechanism of action of 1-(3-chloropropyl)-3-methoxybenzene depends on its specific application. In nucleophilic substitution reactions, the chlorine atom in the chloropropyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In oxidation reactions, the methoxy group undergoes oxidative cleavage to form aldehydes or carboxylic acids. The molecular targets and pathways involved vary based on the specific reaction and conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 1-(3-Chloropropyl)-3-methoxybenzene, enabling comparisons of their properties, reactivity, and applications:

1-(3-Chloropropyl)pyrrolidine Hydrochloride

- Structure : Pyrrolidine ring (5-membered saturated amine) substituted with a 3-chloropropyl chain.

- Key Differences : The absence of an aromatic ring reduces conjugation and alters solubility. The pyrrolidine moiety enhances basicity, making it a common intermediate in drug synthesis (e.g., antipsychotics) .

- Applications : Preferred in pharmaceuticals due to its ability to form stable salts (e.g., hydrochloride) .

1-(3-Chloropropyl)piperidine

- Structure : Piperidine ring (6-membered saturated amine) with a 3-chloropropyl substituent.

- Key Differences : Larger ring size increases steric hindrance compared to pyrrolidine derivatives. Piperidine is prevalent in alkaloids and CNS-targeting drugs .

- Reactivity : The chlorine atom in the chloropropyl chain facilitates nucleophilic substitution reactions, similar to this compound .

1-[(3-Chloropropyl)thio]-4-methoxybenzene

- Structure : Benzene ring with a methoxy group at position 4 and a 3-chloropropylthio (-S-CH₂CH₂CH₂Cl) group at position 1.

- Key Differences : Replacement of the ether oxygen with sulfur (thioether) increases molecular weight (216.73 g/mol ) and alters electronic properties. Thioethers are less electron-donating than methoxy groups, reducing ring activation for electrophilic substitution .

1-[(3-Chloropropyl)sulfonyl]-4-methoxybenzene

- Structure : Sulfonyl group (-SO₂-) links the chloropropyl chain to the benzene ring.

- Key Differences : The sulfonyl group is strongly electron-withdrawing, deactivating the benzene ring and directing electrophiles to meta/para positions. Higher molecular weight (248.73 g/mol ) impacts solubility and crystallinity .

(3-Chloro-1-methoxypropyl)benzene

- Structure : Structural isomer with methoxy and chloropropyl groups on adjacent carbons.

- Key Differences : Altered substitution pattern affects molecular geometry and dipole moments. The proximity of the methoxy and chlorine may lead to unique steric and electronic interactions .

Data Tables

Table 1: Molecular Properties of Selected Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| This compound | C₁₀H₁₃ClO | 184.66 | Methoxy, chloropropyl |

| 1-(3-Chloropropyl)pyrrolidine HCl | C₇H₁₅Cl₂N | 200.11 | Pyrrolidine, chloropropyl |

| 1-[(3-Chloropropyl)thio]-4-methoxybenzene | C₁₀H₁₃ClOS | 216.73 | Thioether, methoxy |

| 1-[(3-Chloropropyl)sulfonyl]-4-methoxybenzene | C₁₀H₁₃ClO₃S | 248.73 | Sulfonyl, methoxy |

Biological Activity

1-(3-Chloropropyl)-3-methoxybenzene, also known as a chloropropyl derivative of methoxybenzene, is a compound that has garnered attention for its potential biological activities. This article explores the various aspects of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H13ClO

- CAS Number : 91817-84-4

- Molecular Weight : 188.67 g/mol

The compound features a methoxy group and a chloropropyl side chain, which may influence its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The chloropropyl group may facilitate binding to active sites of enzymes, inhibiting their function.

- Receptor Modulation : Interaction with neurotransmitter receptors could alter signaling pathways, impacting physiological responses.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against both gram-positive and gram-negative bacteria.

- Anticancer Potential : Preliminary research suggests that it may inhibit the growth of certain cancer cell lines, indicating potential as an anticancer agent.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anticancer | Inhibits growth in breast cancer cells | |

| Enzyme Inhibition | Competitive inhibition of specific enzymes |

Case Studies

-

Antimicrobial Study :

- A study evaluated the efficacy of this compound against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent.

-

Anticancer Research :

- In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its role as a potential chemotherapeutic agent.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound derivatives to enhance its efficacy:

- Synthesis Techniques : Various synthetic routes have been explored to obtain this compound with high purity and yield.

- Biological Evaluation : Ongoing research aims to elucidate the specific pathways through which this compound exerts its effects, including apoptosis induction in cancer cells.

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing 1-(3-chloropropyl)-3-methoxybenzene, and how can reaction efficiency be optimized?

- Methodology : A common approach involves coupling 3-methoxybenzene derivatives with chloropropyl groups via nucleophilic substitution or transition-metal catalysis. For example, photoredox/nickel dual catalysis has been employed for stereoselective alkylation of methoxybenzene derivatives, achieving Z-selectivity (64% yield) under visible light with Et₂O/n-pentane purification . Optimizing reaction parameters (e.g., catalyst loading, solvent polarity) and using protecting groups for the methoxy moiety can enhance efficiency.

Q. Which analytical techniques are recommended for characterizing this compound and verifying purity?

- Methodology : Reverse-phase liquid chromatography (RP-LC) with UV detection is widely used for purity assessment, as demonstrated in impurity profiling of structurally similar piperazine derivatives (e.g., 90% methanol/water mobile phase, C18 column) . Complementary techniques include NMR (¹H/¹³C for structural confirmation), mass spectrometry (HRMS for molecular weight), and FT-IR to validate functional groups like the methoxy and chloropropyl moieties.

Q. How can researchers mitigate byproduct formation during the synthesis of chloropropyl-substituted methoxybenzenes?

- Methodology : Byproduct formation (e.g., dimerization or over-alkylation) can be minimized by controlling stoichiometry, using slow addition of reagents, and employing low-temperature conditions. For instance, in analogous syntheses, maintaining a 1:1.4 molar ratio of starting materials and stepwise purification via flash chromatography (e.g., Et₂O/n-pentane) reduced undesired adducts .

Advanced Research Questions

Q. What strategies enable stereoselective synthesis of Z- or E-isomers in chloropropyl-methoxybenzene derivatives?

- Methodology : Visible-light-mediated photoredox/nickel catalysis has been shown to achieve Z-selective monoalkylation of β,β-dichlorostyrenes. Key factors include ligand choice (e.g., 18-Crown-6), solvent polarity, and light wavelength. For example, Z-selectivity >95% was achieved using toluene as a solvent under blue LED irradiation . Computational modeling (DFT) can further predict steric and electronic effects on stereochemical outcomes.

Q. How can impurity profiling and stability studies be designed for this compound under varying storage conditions?

- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) with RP-LC monitoring can identify degradation products like dechlorinated or oxidized species. For related compounds, impurity thresholds <0.1% were validated using LC-MS/MS, with forced degradation (acid/base/oxidative stress) revealing susceptibility to hydrolysis at the chloropropyl chain .

Q. What pharmacological screening approaches are applicable to assess the bioactivity of chloropropyl-methoxybenzene derivatives?

- Methodology : In silico docking (e.g., targeting dopamine D2 receptors) and in vitro assays (e.g., radioligand binding) are critical. Structurally analogous piperazine derivatives have shown affinity for neurotransmitter receptors, with IC₅₀ values determined via competitive binding assays using [³H]-spiperone . Metabolic stability can be evaluated using liver microsome assays (e.g., rat/human CYP450 isoforms).

Q. How do electronic effects of the methoxy group influence reactivity in cross-coupling reactions involving this compound?

- Methodology : Hammett substituent constants (σ⁺) quantify the methoxy group’s electron-donating effects, which enhance nucleophilic aromatic substitution rates. For example, methoxy-substituted arenes exhibit 2–3x faster coupling in Pd-catalyzed reactions compared to electron-withdrawing groups. Kinetic studies (e.g., varying para-substituents) and DFT calculations (NBO analysis) can validate these trends .

Data Highlights from Evidence

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.